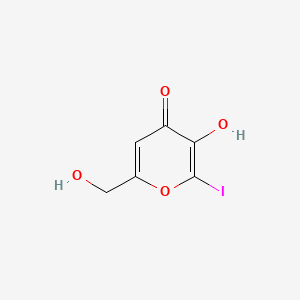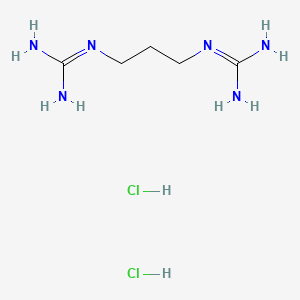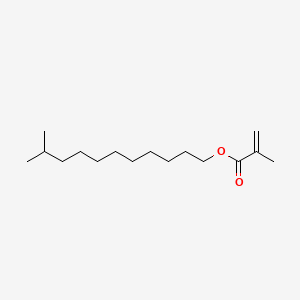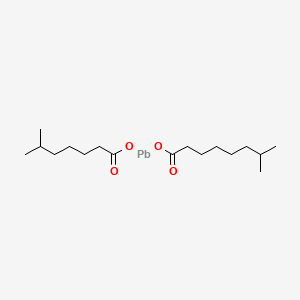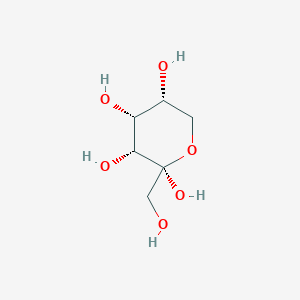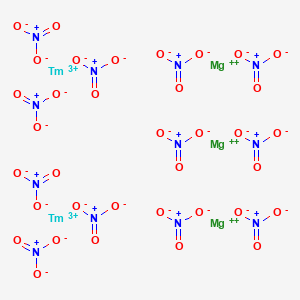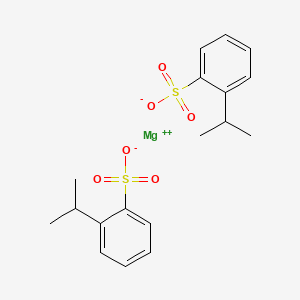
Latidectin A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latidectin A3 is a semi-synthetic derivative of milbemycin, a group of 16-membered macrocyclic lactones known for their acaricidal, insecticidal, and anthelmintic activities . Milbemycins are produced by various Streptomyces species and are structurally related to avermectins . This compound has been developed for the treatment of intestinal nematodes and heartworm in pets .
Preparation Methods
Latidectin A3 is synthesized from milbemycin A3 and milbemycin A4, which are produced by Streptomyces hygroscopicus . The synthetic route involves the semi-synthetic modification of these milbemycins to enhance their efficacy and spectrum of activity . The industrial production of this compound involves fermentation of Streptomyces species followed by extraction and purification of the milbemycins . The fermentation medium typically contains sucrose, soybean powder, yeast extract, meat extract, and various salts .
Chemical Reactions Analysis
Latidectin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Latidectin A3 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis and regulation of milbemycins . In biology, it is used to investigate the mechanisms of action of macrocyclic lactones on insect and parasite nervous systems . In medicine, this compound is used as an anthelmintic agent for the treatment of parasitic infections in pets . In industry, it is used as an agrochemical product for controlling pests .
Mechanism of Action
Latidectin A3 exerts its effects by modulating chloride channels in the nervous systems of insects and parasites . It binds to glutamate-gated chloride channels, leading to an influx of chloride ions and hyperpolarization of the nerve cells . This results in paralysis and death of the parasites . The molecular targets of this compound include GABA-gated and glutamate-gated chloride channels .
Comparison with Similar Compounds
Latidectin A3 is similar to other milbemycin derivatives such as milbemycin oxime, lepimectin, and moxidectin . this compound is unique in its enhanced efficacy and broader spectrum of activity against various parasites . Other similar compounds include avermectins like ivermectin and abamectin, which also target chloride channels but have different chemical structures and modes of action .
Properties
CAS No. |
371918-51-3 |
|---|---|
Molecular Formula |
C46H61NO11 |
Molecular Weight |
804.0 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C46H61NO11/c1-27-18-21-45(57-31(27)5)24-36-23-35(58-45)17-12-29(3)40(56-43(51)44(19-7-8-20-44)32-13-15-34(16-14-32)47-38(48)26-53-6)28(2)10-9-11-33-25-54-41-39(49)30(4)22-37(42(50)55-36)46(33,41)52/h9-16,22,27-28,31,35-37,39-41,49,52H,7-8,17-21,23-26H2,1-6H3,(H,47,48)/b10-9+,29-12+,33-11+/t27-,28-,31+,35+,36-,37-,39+,40+,41+,45-,46+/m0/s1 |
InChI Key |
KTVMGDINWWHAME-BQPSYACVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


